Fmoc-NH-PEG11-CH2COOH
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Overview
Description
Fmoc-NH-PEG11-CH2COOH: is a polyethylene glycol (PEG) linker that contains an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG11-CH2COOH typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.
PEGylation: The PEG chain is introduced to the protected amine.
Carboxylation: The terminal carboxylic acid group is introduced.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and quality. The process includes rigorous purification steps such as HPLC (High-Performance Liquid Chromatography) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF) to yield the free amine.
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (Dimethylformamide).
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products:
Free Amine: Obtained after Fmoc deprotection.
Amide Bonds: Formed through reactions with primary amines
Scientific Research Applications
Chemistry:
Linker for PROTACs: Fmoc-NH-PEG11-CH2COOH is used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells.
Biology:
Protein Conjugation: The compound is used for conjugating proteins and peptides, enhancing their solubility and stability in biological systems.
Medicine:
Drug Delivery: The PEGylation property of this compound improves the pharmacokinetics of therapeutic agents, making it useful in drug delivery systems.
Industry:
Mechanism of Action
Mechanism: The primary mechanism of action involves the formation of stable amide bonds through the reaction of the terminal carboxylic acid with primary amines. The Fmoc group protects the amine during synthesis and can be deprotected to yield the free amine for further reactions.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Fmoc-NH-PEG2-CH2COOH: A shorter PEG linker with similar properties but different solubility and flexibility characteristics.
Fmoc-NH-PEG4-CH2COOH: Another PEG linker with a different chain length, affecting its solubility and application.
Uniqueness:
Chain Length: The PEG11 chain length of Fmoc-NH-PEG11-CH2COOH provides a balance between solubility and flexibility, making it suitable for a wide range of applications.
Versatility: Its ability to form stable amide bonds and enhance solubility in aqueous media makes it a versatile tool in both research and industrial applications
Properties
CAS No. |
675606-79-8 |
---|---|
Molecular Formula |
C39H59NO15 |
Molecular Weight |
781.89 |
IUPAC Name |
1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37-dodecaoxa-4-azanonatriacontan-39-oic acid |
InChI |
InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42) |
InChI Key |
SFAFLCDMDCLRMS-UHFFFAOYSA-N |
SMILES |
O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(O)=O)OCC1C2=C(C=CC=C2)C3=C1C=CC=C3 |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fmoc-NH-PEG11-CH2COOH |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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